Lipophilicity vs. Piperidino and Morpholino Analogs
The target compound exhibits a calculated LogP of 3.34 and a LogD₇.₄ of 2.86, which are markedly higher than those of the direct piperidine analog (6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, XLogP3 = 2.2) [1][2]. The morpholine-containing analog 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is expected to have even lower lipophilicity due to the additional oxygen heteroatom. A measured ΔLogP of ≥1.14 between the target compound and the piperidine analog translates to an approximately 13-fold difference in predicted octanol-water partition, directly influencing membrane permeability and off-target binding propensity [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.34; LogD₇.₄ = 2.86 [1] |
| Comparator Or Baseline | 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: XLogP3 = 2.2 [2] |
| Quantified Difference | ΔLogP ≈ 1.14 (target more lipophilic); ≈13-fold higher predicted partition coefficient |
| Conditions | Computed properties: Chembase (JChem) for target; PubChem XLogP3 for comparator. |
Why This Matters
Higher lipophilicity alters compound distribution in cellular assays and can affect apparent potency; procurement of the wrong analog will confound permeability and non-specific binding readouts.
- [1] Chembase. 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one. Chembase ID: 207636. JChem-calculated LogP and LogD. Accessed 2026-05-04. View Source
- [2] PubChem. 6-hydroxy-7-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one. PubChem CID: 1807345. XLogP3 = 2.2. Accessed 2026-05-04. View Source
- [3] Calculated as 10^(ΔLogP) = 10^1.14 ≈ 13.8. General relationship: logP difference governs relative partition coefficient. View Source
